4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde is a chemical compound with the molecular formula C13H17N and a molecular weight of 201.29 g/mol. It is classified as an aldehyde due to the presence of the aldehyde functional group (-CHO) attached to a benzene ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential applications in drug development and as a synthetic intermediate.
The compound can be sourced from chemical suppliers and is often utilized in research settings. Its classification falls under the category of aromatic aldehydes, specifically those containing a piperidine moiety, which enhances its biological activity and solubility properties. The IUPAC name reflects its structure, indicating the presence of both the benzaldehyde group and the piperidine ring.
4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-methylpiperidine with benzyl chloride, followed by oxidation to convert the resulting alcohol to the aldehyde.
The molecular structure of 4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde features a benzene ring substituted with an aldehyde group and a piperidine moiety. The piperidine ring contributes to the compound's steric and electronic properties, influencing its reactivity.
CC1CCCCN1CC2=CC=CC=C2C(=O)C
.4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde can participate in various chemical reactions typical for aldehydes:
The reactivity of this compound is influenced by the electron-donating properties of the piperidine ring, which can stabilize positive charges during electrophilic reactions.
The mechanism of action for compounds like 4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde often involves interaction with biological targets such as enzymes or receptors.
4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde has several scientific uses:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, making it a valuable subject for ongoing research and development in chemical sciences.
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3